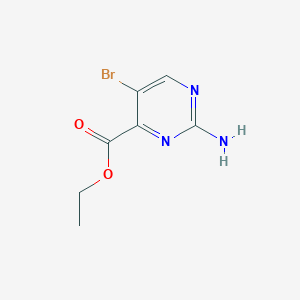

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1260788-14-4 |

|---|---|

Molecular Formula |

C7H8BrN3O2 |

Molecular Weight |

246.06 g/mol |

IUPAC Name |

ethyl 2-amino-5-bromopyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3,(H2,9,10,11) |

InChI Key |

TVRCODRGFWIODH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction involves homolytic alkoxycarbonylation, where ethyl pyruvate acts as both the carbonyl source and radical initiator. Key steps include:

-

Radical Generation : Fe²⁺ (from FeSO₄) reacts with H₂O₂ to produce hydroxyl radicals (- OH), which abstract hydrogen from ethyl pyruvate, generating an alkoxycarbonyl radical.

-

Regioselective Addition : The radical adds to the 4-position of 5-bromopyrimidine, avoiding polysubstitution due to the biphasic toluene-water system.

-

Oxidation and Workup : The intermediate is oxidized to the carboxylic acid ester, with acetic acid enhancing conversion rates.

Procedure and Optimization

-

Reactants :

-

5-Bromopyrimidine (1.0 equiv, 15.90 g, 100 mmol)

-

Ethyl pyruvate (4.5 equiv, 50 mL, 450 mmol)

-

FeSO₄·7H₂O (3.05 equiv, 84.79 g, 305 mmol)

-

H₂O₂ (30% aq, 3 equiv, 34 g, 300 mmol)

-

H₂SO₄ (3 equiv, 16 mL, 300 mmol)

-

-

Solvent System : Toluene (300 mL) and water (70 mL).

-

Conditions :

-

Temperature: −10°C during H₂O₂ addition, 0°C during reaction.

-

Time: 1 h addition, 30 min stirring post-addition.

-

-

Workup : Neutralization with NaOH, extraction with CH₂Cl₂, washing with NaHSO₃ and brine, drying (Na₂SO₄).

-

Yield : 48% (10+ g scale).

Key Observations :

-

Solvent Choice : A toluene-water biphasic system minimizes polysubstitution.

-

Catalyst : FeSO₄ is critical for radical initiation; omission results in <5% yield.

-

Temperature Control : Maintaining <0°C during H₂O₂ addition prevents side reactions.

Comparative Analysis of Alternative Methods

Conventional Multi-Step Synthesis

Early approaches involved sequential bromination and esterification:

-

Esterification via coupling with ethyl chloroformate.

Drawbacks :

Sandmeyer Reaction-Based Routes

A Chinese patent (CN113683571A) describes diazotization of 2-amino-5-bromopyrimidine followed by substitution with carboxylic diesters. However, this method targets 2-methyl-5-bromopyrimidine derivatives and requires harsh conditions (POCl₃, 80–95°C), making it less suitable for ester synthesis.

Critical Data Summary

| Parameter | Minisci Method | Conventional Bromination |

|---|---|---|

| Yield | 48% | 30–40% |

| Steps | 1 | 2–3 |

| Regioselectivity | >95% | 70–80% |

| Scale | >10 g | <5 g |

| Key Advantage | Scalable, one-step | N/A |

Industrial Viability and Challenges

The Minisci method is preferred for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate in a suitable solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Coupling Products: Biaryl or diaryl compounds.

Reduction Products: Amines or alcohols.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate exhibits a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, one study reported the following IC50 values against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 18 |

These findings suggest moderate cytotoxicity, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway. Inhibitors targeting this pathway have been associated with reduced tumor growth and improved therapeutic outcomes in various cancers .

Case Studies

- Study on Anticancer Efficacy : A comprehensive screening of this compound derivatives revealed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms, confirmed by flow cytometry assays.

- Inhibition of Kinase Activity : In a study focused on kinase inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit CK2 activity. One derivative demonstrated significant inhibition in vitro, highlighting the compound's potential as a therapeutic agent against tumors that are sensitive to CK2 inhibition .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of ethyl 2-amino-5-bromopyrimidine-4-carboxylate with key analogues:

Key Research Findings and Trends

Bromine vs. Other Halogens : Bromine’s electronegativity and steric bulk in position 5 may enhance binding affinity in target proteins compared to chloro or fluoro analogues .

Commercial Viability: Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (108123-81-5) is widely available, highlighting the demand for functionalized pyrimidines in high-throughput screening .

Biological Activity

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that includes an ethyl ester, an amino group, and a bromine atom, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 231.05 g/mol. The compound's structure allows it to interact with various biological targets, making it valuable for drug development.

| Structural Features | Description |

|---|---|

| Pyrimidine Ring | Contains a carboxylate group at the 4-position, an amino group at the 2-position, and a bromine substituent at the 5-position. |

| Unique Characteristics | Combination of both amino and bromine substituents enhances reactivity. |

This compound primarily acts as an inhibitor of protein kinases. Its mechanism involves:

- Target Interaction : The compound interacts with specific enzymes and receptors through hydrogen bonding and aromatic stacking interactions.

- Biochemical Pathways : It influences various cellular processes, including DNA synthesis and signal transduction pathways, which are crucial in cancer biology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown its effectiveness against several cancer cell lines, including:

- A549 Cells : In vitro studies demonstrated that this compound can inhibit cell proliferation in lung adenocarcinoma models.

The anticancer activity is often compared to standard chemotherapeutic agents like cisplatin, with assessments made using viability assays such as MTT.

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of various protein kinases involved in cancer progression. Notably:

- CK2 Inhibitors : this compound has been utilized in synthesizing CK2 inhibitors, which are crucial for developing targeted cancer therapies .

Case Studies and Research Findings

- Synthesis and Activity : A study reported the synthesis of this compound via a regioselective reaction that yielded high amounts of the compound. This synthesis method is significant for producing pharmacologically active molecules efficiently .

- Structure-Activity Relationship (SAR) : Research on similar pyrimidine derivatives has revealed that modifications at the C5 and C6 positions can significantly affect biological activity. This suggests that further optimization of this compound could enhance its therapeutic potential .

- Anti-inflammatory Effects : Recent studies have also explored the anti-inflammatory properties of pyrimidine derivatives, indicating that compounds with similar structures may exhibit COX-2 inhibitory activity, which is relevant for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-amino-5-bromopyrimidine-4-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is synthesized via esterification of 5-bromopyrimidine-4-carboxylic acid using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as catalysts, followed by reaction with ethanol. Key parameters include:

- Reaction Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Solvent System : Dichloromethane (DCM) for esterification ensures high solubility and low byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities from unreacted starting materials .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DMF, 0–5°C | 85 | 90 |

| Esterification | Ethanol, DCM, RT | 78 | 95 |

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology : The bromine at the 5-position and electron-withdrawing ester group at the 4-position activate the pyrimidine ring for SNAr. Comparative studies with analogs (e.g., methyl vs. ethyl esters) show:

- Reactivity Order : 5-Bromo > 2-Bromo derivatives due to para-directing effects of the amino group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H···O interactions).

- Validation : Check for residual electron density (< 0.5 eÅ⁻³) and R-factor convergence (< 5%) .

Q. What computational strategies are effective in predicting the biological activity of derivatives via molecular docking?

- Methodology :

- Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).

- Target Selection : Prioritize kinases (e.g., EGFR) due to pyrimidine’s role in ATP-binding pockets.

- Docking Software : AutoDock Vina with Lamarckian genetic algorithm (grid size: 25 ų, exhaustiveness: 32).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers address conflicting crystallographic data between experimental and computational models?

- Methodology :

- Discrepancy Analysis : Use Mercury (CCDC) to overlay experimental and DFT-optimized structures.

- Torsional Adjustments : Manually refine dihedral angles in WinGX if RMSD > 0.2 Å.

- Validation Metrics : Cross-check Hirshfeld surfaces for intermolecular interactions (e.g., halogen bonding from Br atoms) .

Methodological Challenges & Solutions

Q. What purification techniques are critical for isolating high-purity this compound from complex reaction mixtures?

- Methodology :

- Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted acid) using NaHCO₃ (aq) and DCM.

- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals with >99% purity (HPLC-PDA).

- Troubleshooting : If impurities persist, employ preparative TLC (silica GF₂₅₄, ethyl acetate/hexane 1:1) .

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Electronic Effects : The 5-bromo group’s electron-withdrawing nature directs coupling to the 4-position.

- Steric Considerations : Bulkier aryl boronic acids require Pd(OAc)₂/XPhos catalysts to mitigate steric hindrance.

- Optimization Table :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 45 |

| Pd(OAc)₂ | XPhos | 82 |

Data Interpretation Guidelines

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR signals be resolved?

- Methodology :

- ¹H NMR : Assign peaks using 2D-COSY (e.g., NH₂ at δ 6.8–7.2 ppm as broad singlet).

- ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm and pyrimidine carbons at δ 150–160 ppm.

- Ambiguity Resolution : Use DEPT-135 to distinguish CH₂/CH₃ groups in ethyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.